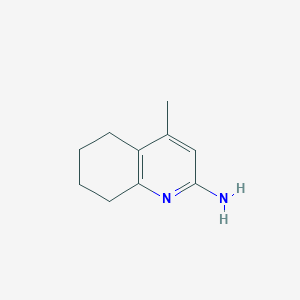

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine

Übersicht

Beschreibung

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents under controlled conditions . For instance, the condensation of aniline with acetophenone in the presence of a zeolite catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with varying degrees of saturation.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroquinoline derivatives, including 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine, as promising candidates in cancer therapy. The compound exhibits antiproliferative activity against a range of cancer cell lines. For instance:

- Mechanism of Action : Research indicates that these compounds can induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells. This mechanism is particularly effective against HeLa cells and resistant KB-vin cell lines, making them suitable for tackling multidrug resistance in cancer therapy .

- Case Study : A study demonstrated that the methylation of the amino group in related compounds significantly improved their inhibitory activity against quinone reductase 2 (QR2), an enzyme implicated in cancer cell survival .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been investigated for their antimicrobial properties. The presence of the tetrahydroquinoline scaffold has been linked to enhanced activity against various pathogens:

- Research Findings : Compounds derived from tetrahydroquinolines have shown potent antibacterial and antifungal activities. This makes them valuable in the development of new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies:

- Mechanism : The compound has been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .

Neuroprotective Applications

Emerging research suggests that tetrahydroquinoline derivatives may possess neuroprotective properties:

- Neurodegenerative Diseases : Preliminary studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of this compound serves as a precursor for various derivatives with enhanced biological activities:

Wirkmechanismus

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

- 4-Methoxy-6-methyl-1,3,5-triazine-2-amine

- 5,6,7,8-Tetrahydroquinolin-2-amine

Comparison

Compared to similar compounds, 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for various research applications .

Biologische Aktivität

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H14N2

- Molecular Weight: 162.23 g/mol

Synthesis Methods:

The synthesis of this compound can be achieved through various methods including:

- Cyclization of Aniline Derivatives: Using appropriate reagents under controlled conditions.

- Oxidation and Reduction Reactions: These reactions allow for modifications that enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to affect cell cycle phases and induce mitochondrial membrane depolarization in cancer cell lines such as A2780 (ovarian carcinoma) and HCT116 (colorectal cancer) with IC50 values ranging from 0.6 µM to higher concentrations depending on structural modifications .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 0.6 | Induces oxidative stress and affects mitochondrial function |

| HCT116 (Colorectal) | Varies | Inhibits proteasome regulatory subunit |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to interact with microbial enzymes or membranes.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction: It can bind to various receptors modulating their activity and leading to cytotoxic effects.

- Induction of Oxidative Stress: The ability to induce reactive oxygen species (ROS) contributes to its anticancer effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Ammosamide Derivatives: Research into related compounds has shown that methylation at specific positions increases their inhibitory activity against quinone reductase 2 (QR2), suggesting similar modifications could enhance the efficacy of tetrahydroquinoline derivatives .

- Stereochemistry Impact: The enantiomers of related compounds have been analyzed to determine how stereochemistry affects biological activity. For instance, (R)-5a showed superior activity compared to its counterpart .

Comparative Analysis with Related Compounds

This compound is compared with other quinoline derivatives to evaluate its unique biological profile:

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer and antimicrobial | Unique substitution pattern |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Moderate anticancer | Less potent than tetrahydro derivative |

| 5,6-Dihydroxyquinoline | Antimicrobial | Stronger antibacterial properties |

Eigenschaften

IUPAC Name |

4-methyl-5,6,7,8-tetrahydroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCUFPWLSHCPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618625 | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-21-6 | |

| Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.